ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate
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Overview
Description
Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The 1,2,4-oxadiazole ring system is known for its unique bioisosteric properties and a wide spectrum of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate typically involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The esterification step involves the addition of diazomethane to the intermediate amide, resulting in the formation of the ester derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound’s oxadiazole ring system is a bioisostere for amides and esters, making it a valuable scaffold for drug design
Material Science: The unique electronic properties of the oxadiazole ring make it useful in the design of scintillating materials and dyes.
Biological Research: The compound can be used to study the structure-activity relationships of oxadiazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, oxadiazole derivatives have been shown to exhibit affinity for metabotropic glutamate receptors, which are involved in neurological processes . The exact molecular targets and pathways depend on the specific biological context and the structure of the derivative.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Other compounds containing the 1,2,4-oxadiazole ring, such as 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, exhibit similar biological activities.
Indole Derivatives: Indole derivatives, like indole-3-acetic acid, share some structural similarities and biological activities with oxadiazole compounds.
Uniqueness
Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its biological activity and chemical reactivity. The presence of the butyl group and the ester functionality can affect its solubility, stability, and interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-5-6-8-11-9(15-12-8)7-10(13)14-4-2/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEUSTDAXFVIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NOC(=N1)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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